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molecular formula C14H12N2S B8550327 2-Amino-6-benzylbenzothiazole

2-Amino-6-benzylbenzothiazole

Cat. No. B8550327
M. Wt: 240.33 g/mol
InChI Key: KWQXAJXQSPOIJH-UHFFFAOYSA-N
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Patent
US05002942

Procedure details

11.2 ml of bromine were added dropWise to a solution of 39.7 g of 4-benzylaniline and 33 g of ammonium thiocyanate in 400 ml of acetic acid at a temperature of from 12 to 18° C. After completion of the addition, the mixture was stirred at room temperature for 2 hours and then the solvent was distilled off. The residue was mixed with 600 ml of ethyl acetate and 300 ml of water and the mixture was neutralized by the addition of potassium carbonate powder The ethyl acetate layer was separated, washed with an aqueous solution of sodium chloride, dried over anhydrous magnesium sulfate and concentrated by evaporation under reduced pressure. The residual solid was recrystallized from ethyl acetate to give 37.6 g of the title compound melting at 173-175° C.
Quantity
11.2 mL
Type
reactant
Reaction Step One
Quantity
39.7 g
Type
reactant
Reaction Step One
Quantity
33 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
BrBr.[CH2:3]([C:10]1[CH:16]=[CH:15][C:13]([NH2:14])=[CH:12][CH:11]=1)[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[S-:17][C:18]#[N:19].[NH4+]>C(O)(=O)C>[NH2:19][C:18]1[S:17][C:15]2[CH:16]=[C:10]([CH2:3][C:4]3[CH:5]=[CH:6][CH:7]=[CH:8][CH:9]=3)[CH:11]=[CH:12][C:13]=2[N:14]=1 |f:2.3|

Inputs

Step One
Name
Quantity
11.2 mL
Type
reactant
Smiles
BrBr
Name
Quantity
39.7 g
Type
reactant
Smiles
C(C1=CC=CC=C1)C1=CC=C(N)C=C1
Name
Quantity
33 g
Type
reactant
Smiles
[S-]C#N.[NH4+]
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After completion of the addition
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off
ADDITION
Type
ADDITION
Details
The residue was mixed with 600 ml of ethyl acetate and 300 ml of water
ADDITION
Type
ADDITION
Details
the mixture was neutralized by the addition of potassium carbonate powder The ethyl acetate layer
CUSTOM
Type
CUSTOM
Details
was separated
WASH
Type
WASH
Details
washed with an aqueous solution of sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residual solid was recrystallized from ethyl acetate

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NC=1SC2=C(N1)C=CC(=C2)CC2=CC=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 37.6 g
YIELD: CALCULATEDPERCENTYIELD 72.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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